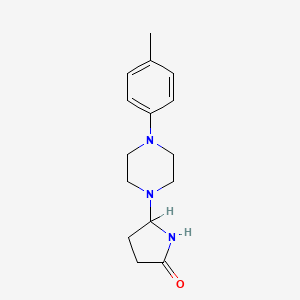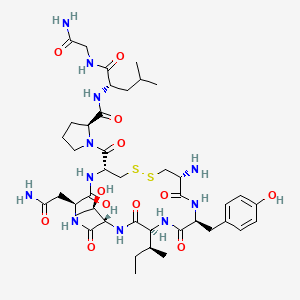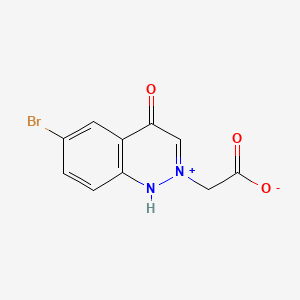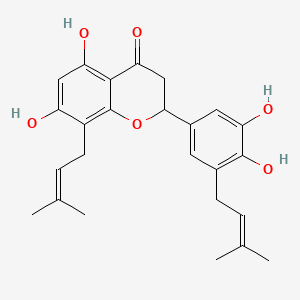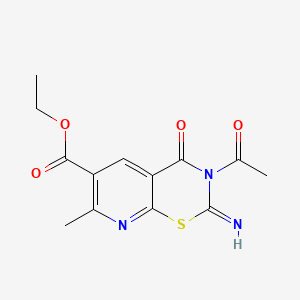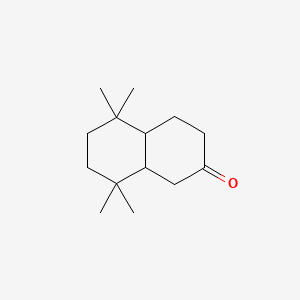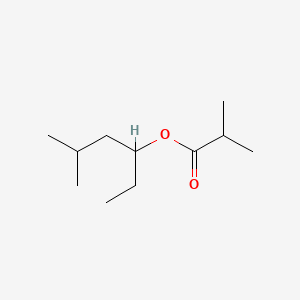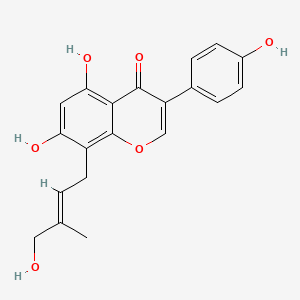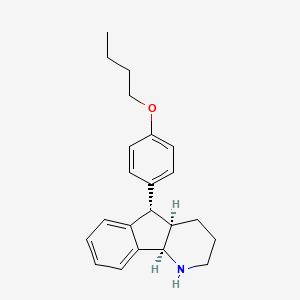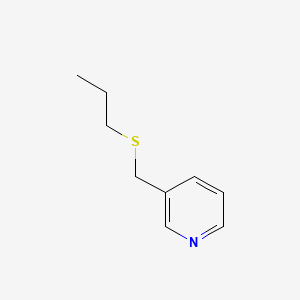
Pyridine, 3-((propylthio)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Propiltio)metil)piridina: es un derivado de la piridina, un heterociclo aromático de seis miembros que contiene un átomo de nitrógeno. Los derivados de la piridina son significativos en varios campos debido a sus propiedades químicas únicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-((Propiltio)metil)piridina normalmente implica la introducción de un grupo propiltio en el anillo de piridina. Un método común es la reacción de sustitución nucleófila donde se introduce un grupo propiltiol en un derivado de piridina en condiciones básicas. La reacción se puede llevar a cabo utilizando reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) en disolventes como dimetilformamida (DMF) o tetrahidrofurano (THF).
Métodos de producción industrial: La producción industrial de 3-((Propiltio)metil)piridina puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. Los catalizadores como los complejos de paladio o níquel se pueden utilizar para facilitar la reacción, y las condiciones del proceso se optimizan para mantener la estabilidad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: La 3-((Propiltio)metil)piridina puede sufrir reacciones de oxidación para formar sulfoxidos o sulfonas. Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: La reducción del compuesto puede conducir a la formación de tioles u otros derivados reducidos que contienen azufre. Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: El compuesto puede participar en diversas reacciones de sustitución, como la halogenación o la alquilación, utilizando reactivos como halógenos (Cl₂, Br₂) o haluros de alquilo (R-X).
Reactivos y condiciones comunes:
Oxidación: H₂O₂, m-CPBA, ácido acético (AcOH)
Reducción: LiAlH₄, borohidruro de sodio (NaBH₄)
Sustitución: Halógenos, haluros de alquilo, bases (NaH, KOtBu)
Productos principales:
Oxidación: Sulfoxidos, sulfonas
Reducción: Tioles, derivados de azufre reducidos
Sustitución: Derivados de piridina halogenados o alquilados
Aplicaciones Científicas De Investigación
Química: La 3-((Propiltio)metil)piridina se utiliza como bloque de construcción en la síntesis orgánica. Sirve como precursor para la síntesis de moléculas más complejas y se puede utilizar en el desarrollo de ligandos para la química de coordinación.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático o como modulador de vías biológicas. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Las propiedades químicas únicas del compuesto lo convierten en un candidato potencial para el desarrollo de productos farmacéuticos. Se investiga por sus actividades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: En el sector industrial, la 3-((Propiltio)metil)piridina se utiliza en la producción de agroquímicos, colorantes y otros productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de la 3-((Propiltio)metil)piridina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo propiltio puede formar enlaces covalentes con sitios activos de las enzimas, inhibiendo su actividad. Además, el compuesto puede modular las vías de señalización al unirse a los receptores y alterar su función.
Comparación Con Compuestos Similares
Compuestos similares:
Piridina: El compuesto principal, un simple heterociclo que contiene nitrógeno.
3-Metilpiridina: Una piridina sustituida con metilo con propiedades aromáticas similares.
3-Etilpiridina: Una piridina sustituida con etilo con reactividad comparable.
Singularidad: La 3-((Propiltio)metil)piridina es única debido a la presencia del grupo propiltio, que imparte propiedades químicas y biológicas distintas. Este grupo mejora la capacidad del compuesto para participar en reacciones relacionadas con el azufre y aumenta su potencial para la actividad biológica en comparación con sus análogos más simples.
Al comprender la síntesis, las reacciones, las aplicaciones y los mecanismos de la 3-((Propiltio)metil)piridina, los investigadores pueden explorar aún más su potencial en varios campos científicos e industriales.
Propiedades
Número CAS |
102206-73-5 |
|---|---|
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
3-(propylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H13NS/c1-2-6-11-8-9-4-3-5-10-7-9/h3-5,7H,2,6,8H2,1H3 |
Clave InChI |
MISHQSUTHCCEIA-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


